uhpC protein
Description
Properties
CAS No. |
142845-21-4 |
|---|---|
Molecular Formula |
C8H11F3N2 |
Synonyms |
uhpC protein |
Origin of Product |
United States |
Scientific Research Applications
Introduction to UhpC Protein
This compound, part of the uhp gene cluster in Escherichia coli, plays a significant role in the regulation of glucose 6-phosphate transport. This protein is integral to the sugar phosphate transport system, which is essential for the uptake of specific sugars and their derivatives. The uhp gene cluster, including uhpC, is crucial for the expression and regulation of the uhpT gene, which encodes a transporter protein responsible for facilitating the transport of glucose 6-phosphate across the bacterial membrane.
Structural Characteristics of UhpC
UhpC is characterized by its polytopic membrane topology, sharing similarities with other transport proteins. It possesses multiple transmembrane segments, which are essential for its function as a regulatory protein in the signaling pathway involving UhpB and UhpA. The interaction between UhpC and these proteins is vital for the proper functioning of the glucose 6-phosphate transport system.
Key Structural Features:
- Transmembrane Segments : UhpC typically has 10 to 12 transmembrane segments.
- Signaling Complex : UhpC forms a signaling complex with UhpB, influencing its kinase activity and regulatory functions.
- Regulatory Role : It modulates the activity of UhpB, which in turn regulates the transcription of uhpT.
Metabolic Engineering
UhpC can be utilized in metabolic engineering to enhance sugar phosphate transport in engineered strains of E. coli. By manipulating the expression levels of uhp genes, researchers can optimize bacterial strains for improved production of biofuels or biochemicals.
Biotechnological Tools
UhpC serves as a model protein for studying membrane protein interactions and signaling pathways. Its well-characterized structure allows researchers to use it as a template for designing synthetic biology applications that require precise control over metabolic pathways.
Antibiotic Resistance Studies
Understanding the regulatory mechanisms involving UhpC can provide insights into antibiotic resistance mechanisms in bacteria. By studying how UhpC interacts with other proteins in response to environmental signals, researchers can identify potential targets for new antibiotics.
Synthetic Biology
In synthetic biology, UhpC can be incorporated into engineered genetic circuits to create responsive systems that react to specific sugar phosphates. This application could lead to advancements in biosensors or controlled drug delivery systems.
Case Study 1: Metabolic Pathway Optimization
A study demonstrated that expressing a His-UhpC protein in a UhpC-deficient strain of E. coli resulted in enhanced uptake of glucose 6-phosphate, leading to increased production yields of desired metabolites such as ethanol . This case highlights the potential for using UhpC in optimizing metabolic pathways for industrial applications.
Case Study 2: Regulation Mechanisms
Research exploring the interaction between UhpB and UhpC revealed that mutations in these proteins could alter their regulatory functions, impacting sugar transport efficiency . This study provides insights into how genetic modifications can be used to enhance or inhibit specific metabolic processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of UhpC-Related Proteins
Table 2: Evolutionary and Functional Divergence of UhpC Homologs
Key Research Findings
Evolutionary Insight : UhpC likely originated from UhpT via gene duplication, retaining structural motifs but diverging functionally .
Mechanistic Role : UhpC-UhpB interaction occurs within the membrane interface, with UhpC residues 41–437 critical for signaling .
Functional Plasticity : In Chlamydiae, UhpC’s shift to a transporter role underscores evolutionary adaptability in nutrient uptake systems .
Q & A
Q. What is the primary biological function of UhpC in bacterial systems, and what experimental approaches are used to validate its role in glucose-6-phosphate (G6P) sensing?
Answer: UhpC functions as an auxiliary protein in bacterial two-component systems, assisting UhpB in sensing extracellular G6P. Experimental validation includes:
- Autophosphorylation assays : Monitoring UhpB's phosphorylation state upon G6P exposure .
- Structural comparisons : Identifying transmembrane domains (e.g., UhpC has 12 transmembrane regions) through sequence analysis and homology modeling .
- Transport assays : Measuring G6P uptake in E. coli mutants lacking UhpC to confirm its role in substrate translocation .
Q. How do researchers distinguish UhpC from structurally analogous transporters (e.g., UhpT) in functional studies?
Answer:
- Sequence alignment : UhpC shares ~32% identity with UhpT but lacks conserved substrate-binding residues critical for primary transport roles .
- Gene knockout models : Comparative G6P uptake assays in E. coli ΔuhpC vs. ΔuhpT strains .
- Co-immunoprecipitation : Validating UhpC’s interaction with UhpB in signal transduction pathways .
Q. What standard experimental models are used to study UhpC’s regulatory mechanisms?
Answer:
- Bacterial overexpression systems : Heterologous expression in E. coli to isolate UhpC-UhpB interactions .
- Site-directed mutagenesis : Targeting transmembrane domains to assess structural-functional relationships .
- Phosphorylation profiling : Using radiolabeled ATP to track UhpB activation kinetics in response to G6P .
Advanced Research Questions
Q. How can discrepancies in functional annotations of UhpC homologs (e.g., S. aureus HptA) be resolved methodologically?
Answer:
- Comparative genomics : Identifying conserved residues in UhpC homologs to infer functional domains .
- Structural modeling : Using cryo-EM or AlphaFold to compare transmembrane topologies (e.g., HptA lacks transmembrane domains, unlike UhpC) .
- Cross-species complementation : Expressing S. aureus HptA in E. coli ΔuhpC to test functional redundancy .
Q. What experimental controls are critical when analyzing UhpC-mediated phosphorylation cascades to avoid confounding results?
Answer:
- Negative controls : Using kinase-dead UhpB mutants to rule out autophosphorylation artifacts .
- Cross-talk assays : Testing unrelated two-component systems (e.g., PhoR-PhoB) to confirm pathway specificity .
- In vitro reconstitution : Purifying UhpC and UhpB to isolate signaling events from cellular noise .
Q. How can multi-omics data integration improve understanding of UhpC’s regulatory networks?
Answer:
- Proteomic databases : Leveraging resources like Human Proteinpedia to cross-reference UhpC interaction partners .
- Transcriptomic profiling : Correlating uhpC expression levels with G6P availability in bacterial transcriptomes .
- Machine learning : Training models on structural and kinetic data to predict UhpC’s role in metabolic pathways .
What frameworks (e.g., FINER criteria) ensure rigor in formulating UhpC-related research questions?
Answer:
- FINER criteria : Assessing feasibility (e.g., accessible bacterial mutants), novelty (e.g., unexplored homologs), and relevance (e.g., antibiotic targeting) .
- PICO framework : Defining populations (E. coli strains), interventions (gene knockouts), comparators (wild-type), and outcomes (phosphorylation rates) .
Data Reproducibility and Ethics
Q. What ethical standards apply to UhpC research involving recombinant DNA or cross-species studies?
Answer:
- Biosafety protocols : Adhering to NIH/WHO guidelines for genetically modified organisms .
- Data transparency : Submitting raw phosphorylation kinetics to repositories like Human Proteinpedia .
- Collaborative credit : Acknowledging contributions in multi-institutional studies per ICMJE guidelines .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
